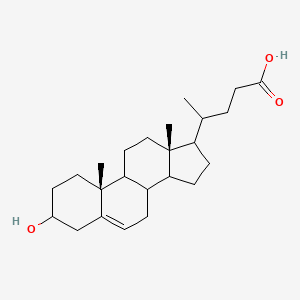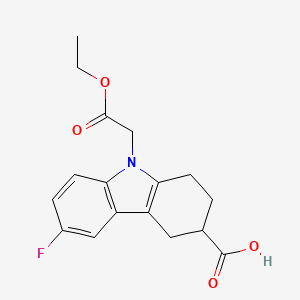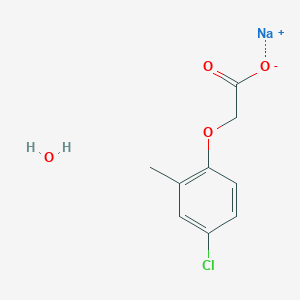![molecular formula C18H20ClKN3NaO14S4 B14796645 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-(4-sulfophenyl)-(sodium salt)](/img/structure/B14796645.png)
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-(4-sulfophenyl)-(sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-(4-sulfophenyl)-(sodium salt): is a complex compound with a long name! Let’s break it down:
1H-Pyrazole: This refers to the pyrazole ring system, which is a five-membered heterocyclic ring containing two nitrogen atoms.
3-carboxylic acid: Indicates that there is a carboxylic acid functional group attached to the third carbon of the pyrazole ring.
4,5-dihydro-5-oxo: This part suggests that there are additional substituents on the pyrazole ring.
4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]: Describes a complex azo dye structure with sulfonate groups.
1-(4-sulfophenyl): Indicates another sulfonate group attached to the phenyl ring.
(sodium salt): The compound exists as a sodium salt.
Analyse Des Réactions Chimiques
The compound may undergo various chemical reactions due to its functional groups:
Azo coupling reactions: The azo group (N=N) can react with other compounds to form new azo dyes.
Carboxylation reactions: The carboxylic acid group can participate in esterification or amidation reactions.
Sulfonation reactions: The sulfonate groups (SO₃⁻) can be involved in electrophilic aromatic substitution reactions.
Common reagents and conditions for these reactions would include diazonium salts for azo coupling, carboxylation agents (such as CO₂ or acyl chlorides), and sulfuric acid for sulfonation.
Major products formed from these reactions would include various derivatives of this complex compound with modified functional groups.
Applications De Recherche Scientifique
The scientific research applications of this compound are diverse:
Chemistry: It serves as a model compound for studying azo dyes and their reactivity.
Biology: It could be used as a fluorescent probe or marker due to its complex structure.
Medicine: Research into potential pharmaceutical applications is ongoing.
Industry: Its unique structure may find applications in materials science or catalysis.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects would depend on its specific application. its functional groups (azo, carboxylic acid, sulfonate) suggest potential interactions with biological targets or materials surfaces.
Propriétés
Formule moléculaire |
C18H20ClKN3NaO14S4 |
|---|---|
Poids moléculaire |
728.2 g/mol |
Nom IUPAC |
potassium;sodium;2-[4-[[3-chloro-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-N-(2-sulfonatooxyethyl)anilino]ethyl sulfate |
InChI |
InChI=1S/C18H22ClN3O14S4.K.Na/c19-17-13-15(3-6-18(17)37(23,24)12-11-36-40(31,32)33)21-20-14-1-4-16(5-2-14)22(7-9-34-38(25,26)27)8-10-35-39(28,29)30;;/h1-6,13H,7-12H2,(H,25,26,27)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
Clé InChI |
VMEXMBMNFWHXTE-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)S(=O)(=O)CCOS(=O)(=O)O)Cl)N(CCOS(=O)(=O)[O-])CCOS(=O)(=O)[O-].[Na+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-[1,2-dihydroxy-3-(4-hydroxyphenyl)propyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B14796565.png)
![Magnesium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene](/img/structure/B14796572.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B14796579.png)
![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14796587.png)

![1-[(3-Propyl-1,2-oxazol-5-yl)methyl]piperazine](/img/structure/B14796598.png)
![[(E,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B14796601.png)
![(R)-[1-(3,5-Bis-trifluoromethyl-phenyl)-pyrrolidin-3-yloxy]-acetic acid](/img/structure/B14796604.png)




![N-({2-[(2-hydroxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-methylbenzamide](/img/structure/B14796628.png)

